2-[(5-Acetyl-4-methyl-2-pyrimidinyl)sulfanyl]acetic acid
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Overview
Description
2-[(5-Acetyl-4-methyl-2-pyrimidinyl)sulfanyl]acetic acid is a chemical compound with the molecular formula C9H10N2O3S It is characterized by the presence of a pyrimidine ring substituted with an acetyl group and a methyl group, connected to a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Acetyl-4-methyl-2-pyrimidinyl)sulfanyl]acetic acid typically involves the reaction of 5-acetyl-4-methyl-2-pyrimidinethiol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of a thioether linkage between the pyrimidine ring and the acetic acid moiety. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Acetyl-4-methyl-2-pyrimidinyl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-[(5-Acetyl-4-methyl-2-pyrimidinyl)sulfanyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of 2-[(5-Acetyl-4-methyl-2-pyrimidinyl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to various biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Acetyl-2-pyrimidinyl)sulfanyl]acetic acid
- 2-[(4-Methyl-2-pyrimidinyl)sulfanyl]acetic acid
- 2-[(5-Acetyl-4-methyl-2-pyrimidinyl)sulfanyl]propionic acid
Uniqueness
2-[(5-Acetyl-4-methyl-2-pyrimidinyl)sulfanyl]acetic acid is unique due to the specific combination of functional groups and the position of the substituents on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(5-acetyl-4-methylpyrimidin-2-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c1-5-7(6(2)12)3-10-9(11-5)15-4-8(13)14/h3H,4H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERRUCSHSCFFPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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